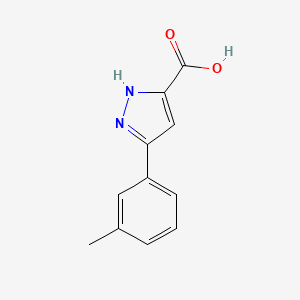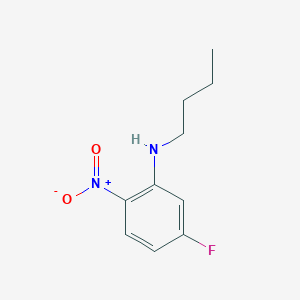![molecular formula C16H17N5O2S B2522290 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034414-65-6](/img/structure/B2522290.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide is a chemical entity that appears to be related to a class of compounds that have been studied for their biological activity, particularly as antagonists to certain receptors or as scaffolds for drug development. While the specific compound is not directly discussed in the provided papers, the related structures and activities of similar compounds can provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds, such as the 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives, involves molecular simplification strategies and the introduction of various substituents to achieve targeted biological activity . The synthesis of methyl-substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones as potent P2X7 antagonists also demonstrates the potential for chemical modification of the core structure to enhance receptor affinity and selectivity . These methods could be applied to the synthesis of this compound, with careful consideration of the reactivity and selectivity of the functional groups involved.
Molecular Structure Analysis
The molecular structure of compounds within this class is critical for their interaction with biological targets. For instance, the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for the design of potent adenosine human receptor antagonists, with the ability to introduce various substituents that can significantly affect affinity and selectivity for the hA2A adenosine receptor . The methoxy group and other substituents in the compound of interest are likely to play a key role in its binding to target receptors, as seen in related compounds.
Chemical Reactions Analysis
The reactivity of azolo-fused ring heterocycles, including triazolo[4,3-a]pyrazines, is influenced by the choice of solvent and base, as demonstrated by solvent-controlled, site-selective N-alkylation reactions . These reactions can be highly selective, with the potential to modify specific nitrogen atoms within the heterocyclic ring. This information is pertinent to the chemical reactions that this compound might undergo, particularly in the context of further synthetic modifications or interactions with biological systems.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds can offer some predictions. The presence of a methoxy group and a phenylthio moiety suggests potential for moderate lipophilicity, which could influence the compound's solubility, permeability, and overall drug-like properties. The heterocyclic core and substituents are likely to contribute to the compound's stability, reactivity, and potential for forming specific interactions with biological targets, as seen with the P2X7 antagonists and adenosine receptor antagonists .
科学的研究の応用
Adenosine Human Receptor Antagonists
The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for developing potent adenosine human receptor (hA2A AR) antagonists. These compounds have shown nanomolar affinity for the hA2A AR and selectivity, demonstrating potential therapeutic applications in neuroprotective strategies, particularly in models of Parkinson's disease. The synthesis of various derivatives featured by different substituents has been explored to optimize interactions with the hA2A adenosine receptor, highlighting the scaffold's adaptability for targeted drug design (Falsini et al., 2017).
Phosphodiesterase Type 4 Inhibitors
Pyrazolo[1,5-a]-1,3,5-triazines, which bear structural resemblance, have been evaluated as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 (PDE4) inhibitors. This class of compounds demonstrates the capability of the scaffold to be modified into highly selective and potent inhibitors with potential applications in treating inflammatory diseases by modulating immune responses (Raboisson et al., 2003).
Antioxidant and Anticancer Activity
Derivatives of the related scaffold have been synthesized and shown to possess significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Additionally, these compounds have exhibited anticancer activity against specific cell lines, indicating their potential as therapeutic agents in oncology. The structural features allow for interaction with biological targets that play roles in oxidative stress and cancer cell proliferation (Tumosienė et al., 2020).
Anticonvulsant Activity
Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and evaluated for their anticonvulsant properties. These compounds have demonstrated potent activity against seizures in preclinical models, showcasing the scaffold's utility in central nervous system disorders. The structural modifications lead to variations in activity, emphasizing the importance of specific substitutions for enhancing therapeutic effects (Kelley et al., 1995).
将来の方向性
特性
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-16-15-20-19-13(21(15)9-8-17-16)11-18-14(22)7-10-24-12-5-3-2-4-6-12/h2-6,8-9H,7,10-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQYBRPHRVJXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

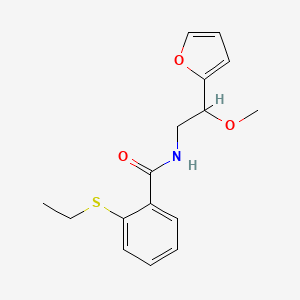
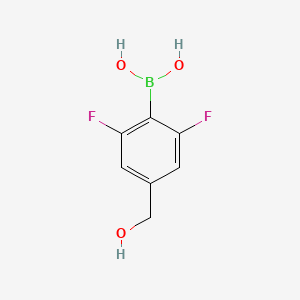
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)
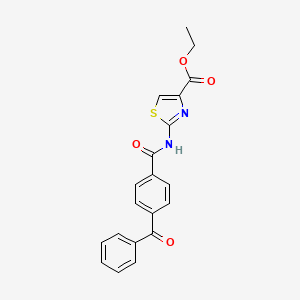

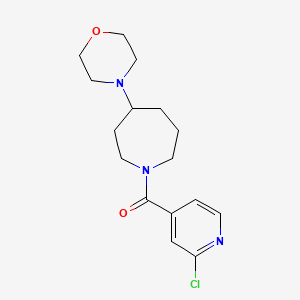

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)
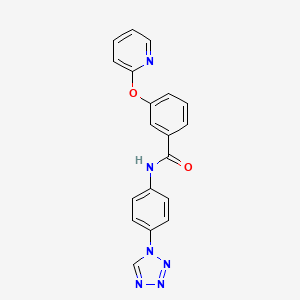
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)
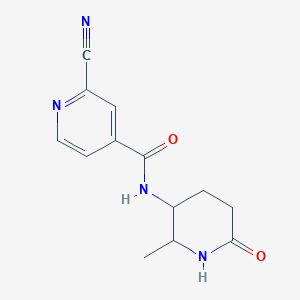
![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)
